molecular formula C8H6N2O2 B143811 Imidazo[1,5-A]pyridine-1-carboxylic acid CAS No. 138891-51-7

Imidazo[1,5-A]pyridine-1-carboxylic acid

Cat. No. B143811
M. Wt: 162.15 g/mol
InChI Key: POWQZFXZDXTXIO-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-1-carboxylic acid is a compound that belongs to the class of imidazo[1,5-a]pyridines, which are bicyclic structures containing a pyridine ring fused with an imidazole ring. This particular compound has been identified as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties and biological activities .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids has been the subject of extensive research. A novel and efficient approach to their synthesis involves the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride, and subsequent haloform cleavage to yield the desired product in high preparative yields . Additionally, copper-catalyzed oxidative amination of C(sp3)-H bonds under mild aerobic conditions has been described as an efficient and selective method for synthesizing imidazo[1,5-a]pyridine-1-carboxylates, which can be further functionalized .

Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridine-1-carboxylic acid is characterized by the presence of a stable N-heterocyclic carbene (NHC) within its framework. The imidazo[1,5-a]pyridine skeleton provides a versatile platform for the generation of new types of stable NHCs, which are valuable in various chemical transformations .

Chemical Reactions Analysis

Imidazo[1,5-a]pyridine carbenes, such as imidazo[1,5-a]pyridin-3-ylidenes, have been utilized in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . Moreover, imidazo[1,5-a]pyridine carbene-derived zwitterions have been shown to participate in orthogonal synthesis routes, acting as nucleophiles towards electron-deficient alkynes to yield polyfunctionalized pyrroles and thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,5-a]pyridine-1-carboxylic acid derivatives are influenced by the presence of the imidazo[1,5-a]pyridine core. This core structure imparts stability to the N-heterocyclic carbenes and allows for the synthesis of densely functionalized heterocycles. The continuous flow synthesis of related imidazo[1,2-a]pyridine-2-carboxylic acids has been reported, highlighting the potential for efficient and scalable production of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

A novel and efficient approach for synthesizing imidazo[1,5-a]pyridine-1-carboxylic acids has been reported, utilizing a reaction between 2-(aminomethyl)pyridine and acyl chlorides, followed by treatment with trifluoroacetic anhydride and haloform cleavage (Tverdiy et al., 2016). Another study described a one-pot synthesis method for imidazo[1,5-a]pyridines, starting from a carboxylic acid and 2-methylaminopyridines (Crawforth & Paoletti, 2009).

Applications in Photophysical Investigation

Imidazo[1,5-a]pyridine-based fluorophores were synthesized and investigated as cell membrane probes due to their compact shape and remarkable photophysical properties. These compounds were tested for their interaction with liposomes, indicating their potential use as fluorescent membrane probes (Renno et al., 2022).

N-Heterocyclic Carbenes and Coordination Chemistry

The imidazo[1,5-a]pyridine skeleton serves as a versatile platform for generating new types of stable N-heterocyclic carbenes, applicable in coordination chemistry. Rhodium(I) mono- and biscarbenes derived from imidazo[1,5-a]pyridin-3-ylidenes were synthesized and characterized (Alcarazo et al., 2005).

Antimicrobial Activity

Derivatives of imidazo[1,2-a]pyridine-2-carboxylic acid were synthesized and evaluated for their antimicrobial activity. The study identified compounds with significant activity against various Candida species (Turan-Zitouni et al., 2001).

Catalytic Applications

Copper-catalyzed synthesis of imidazo[1,5-a]pyridine-1-carboxylates through oxidative amination of C(sp(3))-H bonds under mild aerobic conditions was demonstrated, highlighting the compound's role in catalysis (Mohan et al., 2015).

Safety And Hazards

Imidazo[1,5-A]pyridine-1-carboxylic acid is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Future Directions

Imidazo[1,5-A]pyridine-1-carboxylic acid has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

properties

IUPAC Name

imidazo[1,5-a]pyridine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-6-3-1-2-4-10(6)5-9-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWQZFXZDXTXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569487
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,5-A]pyridine-1-carboxylic acid

CAS RN

138891-51-7
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,5-a]pyridine-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DO Tverdiy, MO Chekanov, PV Savitskiy… - …, 2016 - thieme-connect.com
We report a novel and efficient approach to the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids. By using the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by …
Number of citations: 10 www.thieme-connect.com
R Nirogi, AR Mohammed, AK Shinde… - European journal of …, 2015 - Elsevier
Alzheimer's disease (AD) is a neurodegenerative disease which has a higher prevalence and incidence in older people. The need for improved AD therapies is unmet. The 5-…
Number of citations: 51 www.sciencedirect.com
OE Asatryan, OS Mankovska… - Biopolymers and …, 2018 - dspace.nbuv.gov.ua
Background. Prostate cancer is one of the most common type of cancer diagnosed worldwide and in Ukraine particularly. Today the problem of its early detection is unsolved. The use of …
Number of citations: 5 dspace.nbuv.gov.ua
IT Raheem, MJ Breslin, C Fandozzi, J Fuerst… - Bioorganic & medicinal …, 2012 - Elsevier
We describe the discovery of potent and orally bioavailable tetrahydropyridopyrimidine inhibitors of phosphodiesterase 10A by systematic optimization of a novel HTS lead. Lead …
Number of citations: 28 www.sciencedirect.com
EY Lau, C Venclovas, E Schwegler, F Gygi, ME Colvin… - 2004 - osti.gov
The goal of this Strategic Initiative in Applied Computational Biology has been to apply LLNL's expertise in computational simulation to forge a new laboratory core competency in …
Number of citations: 3 www.osti.gov

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